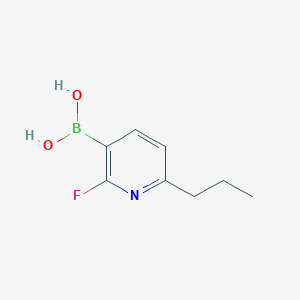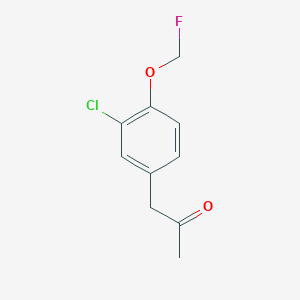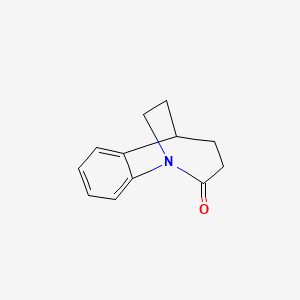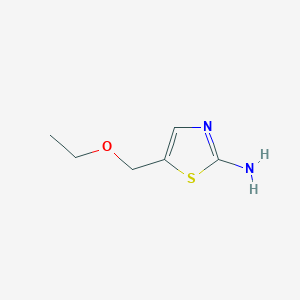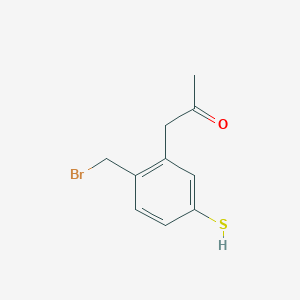
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-5-mercaptophenylpropan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and primary or secondary amines.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids. Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used for these transformations.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-(2-hydroxymethyl)-5-mercaptophenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical compounds.
Biology: The compound’s ability to undergo substitution reactions allows it to be used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group can act as an electrophilic center, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can be exploited in the design of inhibitors or probes for studying biological pathways.
The mercapto group can also participate in redox reactions, influencing the compound’s interaction with cellular redox systems. These interactions can affect the compound’s biological activity and potential therapeutic applications.
Comparación Con Compuestos Similares
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
Phenylacetone: Also known as 1-phenyl-2-propanone, this compound shares the propanone moiety but lacks the bromomethyl and mercapto groups. Phenylacetone is used in the synthesis of amphetamines and has different reactivity and applications.
Bromoacetone: This compound contains a bromomethyl group attached to an acetone moiety but lacks the phenyl and mercapto groups. Bromoacetone is known for its use as a chemical intermediate and in organic synthesis.
The presence of both bromomethyl and mercapto groups in this compound makes it unique and provides distinct reactivity compared to these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in innovative research and development projects.
Propiedades
Fórmula molecular |
C10H11BrOS |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)4-9-5-10(13)3-2-8(9)6-11/h2-3,5,13H,4,6H2,1H3 |
Clave InChI |
MOLMGRGTTKUVFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)S)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




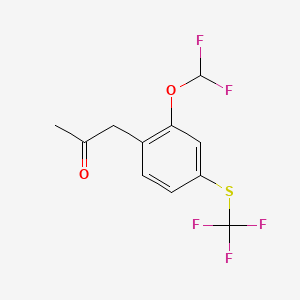
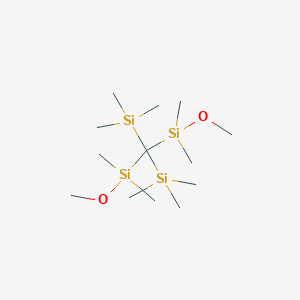

silane](/img/structure/B14068866.png)
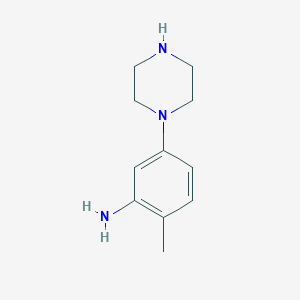

![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
